1-(4-Fluorophenyl)-5-(methylthio)-1h-tetrazole
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Overview
Description
1-(4-Fluorophenyl)-5-(methylthio)-1H-tetrazole, with the chemical formula C8H6FNS, is a heterocyclic compound containing a tetrazole ring. It combines a fluorophenyl group with a methylthio substituent. The compound’s molecular weight is approximately 176.2 g/mol .
Preparation Methods
Synthetic Routes: Several synthetic routes exist for preparing 1-(4-Fluorophenyl)-5-(methylthio)-1H-tetrazole. One common method involves cyclization of 4-fluorophenyl isothiocyanate with sodium azide. The reaction proceeds through an intermediate isothiocyanate-tetrazole adduct, which rearranges to form the desired tetrazole ring .
Reaction Conditions: The reaction typically occurs under mild conditions, with the use of solvents like acetonitrile or dimethyl sulfoxide (DMSO). Sodium azide serves as the nitrogen source for the tetrazole ring formation .
Industrial Production: While industrial-scale production methods may vary, the synthesis of this compound can be optimized for yield and efficiency. specific details regarding large-scale production are proprietary and may not be publicly available.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-5-(methylthio)-1H-tetrazole can undergo various reactions:
Substitution Reactions: The compound’s thiol group (methylthio) can participate in nucleophilic substitution reactions.
Oxidation/Reduction Reactions: The fluorophenyl group may be subject to oxidation or reduction processes.
Ring-Opening Reactions: The tetrazole ring can open under specific conditions, leading to new products .
Common reagents include bases (such as sodium hydroxide), acids (such as hydrochloric acid), and oxidizing agents (such as hydrogen peroxide).
Scientific Research Applications
1-(4-Fluorophenyl)-5-(methylthio)-1H-tetrazole finds applications in various fields:
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its unique structure.
Biological Studies: It may serve as a probe for investigating biological processes.
Materials Science: The compound’s properties could contribute to novel materials.
Organic Synthesis: It acts as a building block for more complex molecules .
Mechanism of Action
The exact mechanism by which 1-(4-Fluorophenyl)-5-(methylthio)-1H-tetrazole exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While 1-(4-Fluorophenyl)-5-(methylthio)-1H-tetrazole is unique due to its combination of fluorophenyl and methylthio groups, other tetrazole derivatives exist. Examples include 1,1-bis(4-fluorophenyl)prop-2-en-1-ol and 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one .
Properties
Molecular Formula |
C8H7FN4S |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-5-methylsulfanyltetrazole |
InChI |
InChI=1S/C8H7FN4S/c1-14-8-10-11-12-13(8)7-4-2-6(9)3-5-7/h2-5H,1H3 |
InChI Key |
XIZNVTPCHBXVOI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=NN1C2=CC=C(C=C2)F |
Origin of Product |
United States |
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